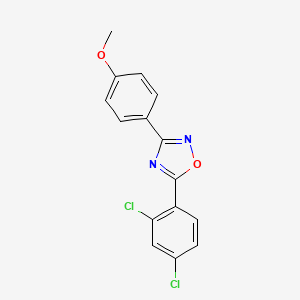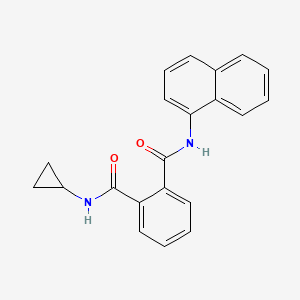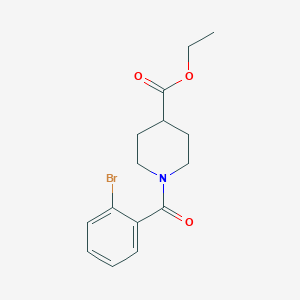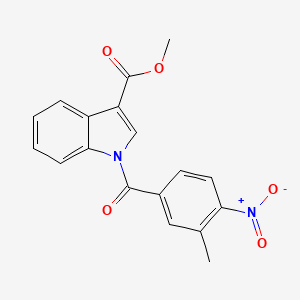
5-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Descripción general
Descripción
5-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a compound belonging to the 1,2,4-oxadiazole family. Oxadiazoles are known for their diverse applications in medicinal chemistry and materials science due to their unique structural and chemical properties.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles typically involves the cyclodehydration of diacylhydrazines, which can be prepared from acid chloride and hydrazine. This process often employs cyclodehydrating agents and has been described as efficient with good yields under mild conditions (Hu Yao-dong, 2013).
Molecular Structure Analysis
The molecular structure of compounds in this class, including variations of 1,3,4-oxadiazoles, often features planar tetrazole rings. The aryl rings attached to the oxadiazole nucleus can show varying degrees of conjugation, influencing the overall molecular geometry (B. Al-Hourani et al., 2015).
Chemical Reactions and Properties
1,3,4-Oxadiazoles, including derivatives like this compound, often undergo reactions characteristic of heterocyclic compounds. They can participate in various organic reactions, influenced by their functional groups and electronic properties. For instance, photoinduced electron transfer in certain oxadiazole derivatives has been studied, revealing insights into their reactivity under specific conditions (S. Buscemi et al., 1999).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Researchers have synthesized a series of derivatives involving the 1,2,4-oxadiazole moiety to evaluate their potential as antimicrobial agents. Kapadiya et al. (2020) synthesized compounds that exhibited significant antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi, highlighting the potential of these derivatives in developing new antimicrobial agents K. Kapadiya, G. Dubal, Y. Bhola, P. Dholaria, 2020. Similarly, Rai et al. (2010) designed and synthesized novel methanones with the 1,2,4-oxadiazole moiety, which demonstrated significant antibacterial activity, especially against Bacillus subtilis and Staphylococcus aureus, indicating the structure-activity relationship crucial for antimicrobial properties N. P. Rai, V. Narayanaswamy, T. Govender, B. K. Manuprasad, S. Shashikanth, P. Arunachalam, 2010.
Anticancer Activity
The anticancer potential of 1,2,4-oxadiazole derivatives has also been a significant focus. Adimule et al. (2014) synthesized novel derivatives containing the 5-phenyl thiophene moiety and evaluated their anticancer properties against various cancer cell lines, including HepG2, Caco-2, and PANC-1. Some compounds showed promising cytotoxicity, suggesting the potential of these derivatives in cancer therapy V. Adimule, Sudha Medapa, A. Jagadeesha, L. Kumar, P. Rao, 2014.
Nematocidal Activity
Exploring the agricultural applications, Liu et al. (2022) developed novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety, showing effective nematocidal activities against Bursaphelenchus xylophilus. These findings suggest the potential of such compounds in addressing agricultural pests and contributing to crop protection Dan Liu, Zhengxing Wang, Jingjing Zhou, Xiuhai Gan, 2022.
Herbicidal Effects
In the context of weed control, Arnold and Aldrich (1980) investigated the herbicidal effects of various compounds, including those related to the 1,2,4-oxadiazole family, on peach seedling growth and weed management. Their research contributes to understanding the application of these compounds in agricultural practices for effective weed control C. Arnold, J. Aldrich, 1980.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-20-11-5-2-9(3-6-11)14-18-15(21-19-14)12-7-4-10(16)8-13(12)17/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWZRFFAILHXFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101187296 | |
| Record name | 5-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101187296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
421581-71-7 | |
| Record name | 5-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=421581-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101187296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(1H-1,2,4-triazol-1-ylacetyl)piperidine](/img/structure/B5502694.png)
![5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5502700.png)
![2-methyl-4-(3-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5502703.png)
![5,5-dibenzyl-9-tert-butyl-5H-tetrazolo[1',5':1,5]pyrrolo[3,4-b]pyridine](/img/structure/B5502713.png)
![3-(1,3-benzothiazol-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5502720.png)

![N-[2-(4-fluorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5502734.png)
![2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5502736.png)
![4-{2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5502739.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5502752.png)

![N-({1-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5502758.png)

